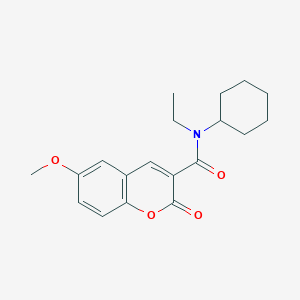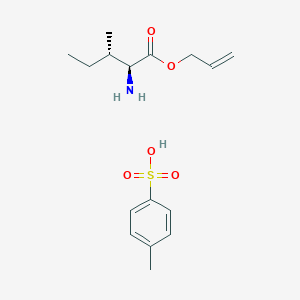
H-Ile-OAll.TosOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
H-Ile-OAll.TosOH is typically prepared through chemical synthesis. The synthetic route involves the reaction of L-isoleucine allyl ester with p-toluenesulfonic acid . The reaction conditions usually require an inert atmosphere and low temperatures to ensure the stability and purity of the product .
化学反应分析
H-Ile-OAll.TosOH undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
H-Ile-OAll.TosOH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
作用机制
The mechanism of action of H-Ile-OAll.TosOH involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in biochemical reactions that involve amino acids and peptides. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
H-Ile-OAll.TosOH can be compared with other amino acid derivatives, such as:
H-Val-OAll.TosOH: Another amino acid derivative with similar applications in research.
H-Leu-OAll.TosOH: A compound with comparable chemical properties and uses.
H-Phe-OAll.TosOH: An amino acid derivative used in similar scientific research contexts
This compound is unique due to its specific molecular structure and the particular reactions it undergoes, making it valuable in various research and industrial applications.
属性
CAS 编号 |
88224-05-9 |
|---|---|
分子式 |
C16H25NO5S |
分子量 |
343.4 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylpentanoate |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-6-12-9(11)8(10)7(3)5-2;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10) |
InChI 键 |
KLSHVPHGOQRRIE-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


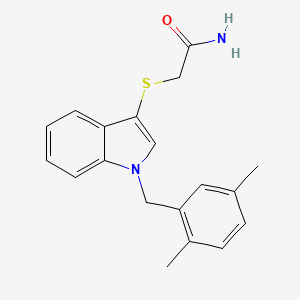
![1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2605126.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2605130.png)
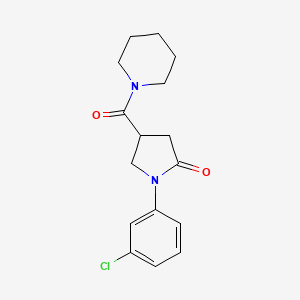
![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)
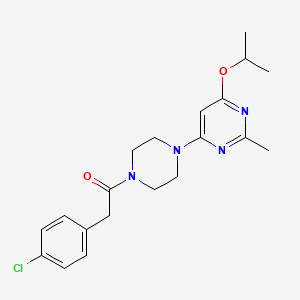
![Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B2605138.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2605142.png)
![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(3-METHOXYBENZENESULFONAMIDO)ACETAMIDE](/img/structure/B2605143.png)
